2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Overview
Description
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with fluorine atoms and a sulfonyl group, enhancing its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
CCG-30481 primarily targets the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway . This pathway plays a crucial role in regulating gene expression related to cell growth, differentiation, and migration. By inhibiting this pathway, CCG-30481 can modulate various cellular processes, making it a potential therapeutic agent for conditions like fibrosis and cancer .
Mode of Action
CCG-30481 interacts with MRTF-A/B, preventing their nuclear import and subsequent activation of SRF . This inhibition disrupts the transcription of SRF target genes, leading to reduced expression of proteins involved in cell motility and proliferation. The compound’s binding to MRTF-A/B effectively blocks their interaction with importin α/β1, a critical step for their nuclear translocation .
Biochemical Pathways
The inhibition of the MRTF/SRF pathway by CCG-30481 affects several downstream pathways, including those involved in cytoskeletal dynamics and cellular metabolism . By reducing the transcription of SRF target genes, CCG-30481 can decrease the expression of actin cytoskeleton components and other proteins essential for cell movement and structural integrity . This can lead to altered cellular responses in processes like wound healing and tumor progression.
Pharmacokinetics
The pharmacokinetic profile of CCG-30481 includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is designed to have good bioavailability and stability in biological systems . It is absorbed efficiently and distributed throughout the body, reaching target tissues where it can exert its effects. Metabolism primarily occurs in the liver, and the compound is excreted via the kidneys .
Result of Action
At the molecular level, CCG-30481’s inhibition of the MRTF/SRF pathway results in reduced gene expression of proteins involved in cell proliferation and migration . This can lead to decreased cellular motility and invasiveness, making it a potential anti-cancer and anti-fibrotic agent . At the cellular level, the compound can induce changes in cell shape and reduce the ability of cells to migrate and invade surrounding tissues .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of CCG-30481 . The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and potency . Understanding these factors is crucial for optimizing its therapeutic use.
Preparation Methods
The synthesis of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Fluorination: Fluorine atoms are introduced using appropriate fluorinating agents.
Amidation: The final step involves the formation of the amide bond with N-phenylacetamide.
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may be explored for its therapeutic potential in treating diseases, given its structural similarity to known pharmacophores.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. For example:
4-Fluorobenzenesulfonyl chloride: Used in similar synthetic applications and as an activating agent for biological attachments.
Quinoline N-oxide: Shares the quinoline core and undergoes similar oxidation reactions.
N-phenylacetamide derivatives: These compounds share the amide functional group and exhibit similar biological activities.
The uniqueness of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O4S/c24-15-6-9-18(10-7-15)32(30,31)21-13-27(14-22(28)26-17-4-2-1-3-5-17)20-11-8-16(25)12-19(20)23(21)29/h1-13H,14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXOZYOBXGLBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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